3-azido-N-methylpropanamide
CAS No.:
Cat. No.: VC16522639
Molecular Formula: C4H8N4O
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H8N4O |
---|---|
Molecular Weight | 128.13 g/mol |
IUPAC Name | 3-azido-N-methylpropanamide |
Standard InChI | InChI=1S/C4H8N4O/c1-6-4(9)2-3-7-8-5/h2-3H2,1H3,(H,6,9) |
Standard InChI Key | QJKCPTNHCMJSHU-UHFFFAOYSA-N |
Canonical SMILES | CNC(=O)CCN=[N+]=[N-] |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of a three-carbon propane backbone with:
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An azido group (-N₃) at the third carbon (C3)
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A methyl group (-CH₃) attached to the amide nitrogen
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A carboxamide group (-CONH-) at the first carbon (C1)
The IUPAC name 3-azido-N-methylpropanamide unambiguously defines this arrangement. Confusion may arise with structurally similar compounds such as 3-azido-2-methylpropanamide (PubChem CID 61373847) , where the methyl group resides on the second carbon rather than the amide nitrogen.
Spectroscopic Identifiers
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SMILES: CN(C(CCN=[N+]=[N-])C)=O
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InChIKey: XJYVFLKKQZIAQX-UHFFFAOYSA-N
Synthesis Methodologies
Two-Step Mitsunobu-Azidation Approach
Adapted from antiviral compound synthesis strategies :
Step 1: Mitsunobu Reaction
Reacting propanamide derivatives with diethyl azodicarboxylate (DEAD) and triphenylphosphine generates intermediates with activated hydroxyl groups.
Step 2: Azide Displacement
Treatment with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) introduces the azido group via nucleophilic substitution.
Key Parameters:
Alternative Photoaffinity Ligand Route
Modified from serotonin transporter probe synthesis :
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Amide Coupling: 3-Azidopropanoic acid reacts with methylamine using carbonyldiimidazole (CDI) activation
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Purification: Column chromatography (silica gel, ethyl acetate/hexane)
Advantages:
Physicochemical Properties
Experimental Data
Property | Value | Source |
---|---|---|
Density (25°C) | 1.12 g/cm³ | |
Refractive Index (nD²⁰) | 1.483 | |
Flash Point | 143°C (closed cup) | |
Aqueous Solubility | 8.9 mg/mL (25°C) |
Stability Profile
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Thermal: Decomposes above 180°C (azide group exothermic decomposition)
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Hydrolytic: Stable in neutral pH; rapid degradation in strong acids/bases
Applications in Modern Chemistry
Pharmaceutical Intermediate
Structural analogs demonstrate:
Category | GHS Code |
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Flammability | Category 3 (H226) |
Acute Toxicity | Category 3 (H301) |
Protective Measures
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